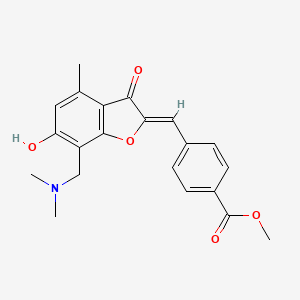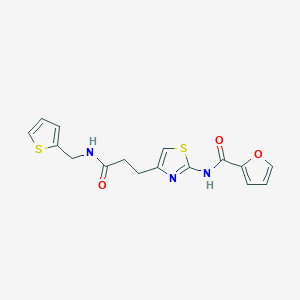![molecular formula C16H15N3S B2927354 N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 145448-31-3](/img/structure/B2927354.png)
N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines
作用机制
Target of Action
The primary targets of N4-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, also known as CBDivE_000758, Oprea1_424839, N-phenyl-5,6,7,8-tetrahydro1Compounds with similar structures have been reported to target microtubules .
Mode of Action
Related compounds have been reported to interact with their targets by binding to specific sites, leading to changes in cellular function .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell proliferation and microtubule depolymerization .
Result of Action
Related compounds have been reported to have antiproliferative effects .
生化分析
Biochemical Properties
N4-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has been found to interact with several enzymes and proteins. It has been reported to have potent antiproliferative effects, indicating its potential role in cell proliferation and microtubule depolymerization assays . This compound has shown to circumvent Pgp and β III-tubulin mediated drug resistance, mechanisms that diminish the clinical efficacy of certain drugs .
Cellular Effects
In cellular processes, N4-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has demonstrated significant effects. It has been found to inhibit the secretion of nitric oxide and inflammatory cytokines in certain cell lines . This compound has also shown to strongly suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase enzyme COX-2 .
Molecular Mechanism
The molecular mechanism of N4-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with various biomolecules. It has been found to prevent nuclear translocation of nuclear factor κB (NF-κB) p65 by inhibiting the degradation of p50 and IκBα . Furthermore, the phosphorylation of mitogen-activated protein kinase (MAPKs) in stimulated cells was significantly inhibited by this compound .
Temporal Effects in Laboratory Settings
It has been reported that this compound exhibits potent antitumor effects in certain xenograft models .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may be carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the required volumes. The use of catalysts such as palladium or copper salts can enhance the efficiency of the reaction, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions: N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thieno[2,3-d]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include hydroxylated, carboxylated, or halogenated derivatives of the original compound, which can further be used in various applications.
科学研究应用
Chemistry: In chemistry, N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential antimicrobial and antihyperlipidemic activities. It has shown promising results in reducing serum cholesterol levels and combating microbial infections, making it a candidate for further development as a therapeutic agent.
Medicine: The compound's potential therapeutic applications extend to the treatment of various diseases. Its ability to modulate biological pathways and interact with molecular targets makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating conditions such as cardiovascular diseases and infections.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications requiring robust and durable compounds.
相似化合物的比较
Thieno[2,3-d]pyrimidines: These compounds share the thiophene-pyrimidine core structure but differ in their substituents and functional groups.
Benzothienopyrimidines: These compounds have a similar structure but with additional benzene rings fused to the core.
Uniqueness: N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine stands out due to its specific substituents and the presence of the phenyl group, which can influence its reactivity and biological activity. Its unique structure allows for diverse applications and makes it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
N-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-2-6-11(7-3-1)19-15-14-12-8-4-5-9-13(12)20-16(14)18-10-17-15/h1-3,6-7,10H,4-5,8-9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEWZNQADKMZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2927275.png)

![N-butyl-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2927278.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2927279.png)
![5-ethyl-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2927282.png)
![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2927285.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2927291.png)

